Hexanoic-d11 acid
Description
Significance of Stable Isotope Labeling in Contemporary Chemical Biology and Analytical Science
Stable isotope labeling is a technique that involves the use of non-radioactive isotopes as tracers to investigate biological and chemical processes. creative-proteomics.com Isotopes are variants of a particular chemical element which differ in neutron number. While they share similar chemical properties, their difference in mass allows them to be distinguished by analytical instruments like mass spectrometers. diagnosticsworldnews.com
The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers significant advantages over radioactive isotopes, primarily their safety. studysmarter.co.uk This allows for their use in a wider range of studies, including those involving human subjects. diagnosticsworldnews.com
In chemical biology and analytical science, stable isotope labeling is indispensable for:
Metabolic Research: Tracing the metabolic fate of molecules within a biological system to understand pathways and fluxes. silantes.com
Quantitative Analysis: Serving as internal standards in mass spectrometry for the precise quantification of target analytes. clearsynth.com
Structural Biology: Aiding in the elucidation of the three-dimensional structures of biomolecules through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. silantes.com
Mechanistic Studies: Investigating reaction mechanisms by leveraging the kinetic isotope effect, where the difference in mass between isotopes can influence reaction rates. symeres.com
Deuteration in Hexanoic Acid: Principles and Implications for Research Trajectories
Deuteration is the process of replacing hydrogen atoms in a molecule with deuterium atoms. wikipedia.org In hexanoic acid, this results in Hexanoic-d11 acid (CD₃(CD₂)₄COOH). sigmaaldrich.com The key principle behind its utility is that it is chemically similar to its non-deuterated counterpart, hexanoic acid, but has a higher molecular weight. nih.gov This mass difference allows it to be easily distinguished in mass spectrometry analysis. clearsynth.com
The implications of using deuterated hexanoic acid in research are significant:
Enhanced Accuracy in Quantification: When used as an internal standard, this compound is added to a sample in a known amount. clearsynth.com Because it behaves almost identically to the endogenous hexanoic acid during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for highly accurate and precise quantification of the native hexanoic acid. clearsynth.com
Elucidation of Metabolic Pathways: By introducing this compound into a biological system, researchers can track its conversion into other molecules. researchgate.net This provides direct evidence of metabolic pathways and the enzymes involved.
Kinetic Isotope Effect Studies: The C-D bond is stronger than the C-H bond. This difference can lead to a slower rate of reaction for deuterated compounds in reactions where C-H bond cleavage is the rate-determining step. nih.gov This phenomenon, known as the kinetic isotope effect, can be exploited to study reaction mechanisms. symeres.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 95348-44-0 nih.gov |
| Molecular Formula | C₆HD₁₁O₂ caymanchem.com |
| Molecular Weight | 127.23 g/mol nih.gov |
| Melting Point | -3 °C (lit.) sigmaaldrich.comchemdad.com |
| Boiling Point | 202-203 °C (lit.) sigmaaldrich.comchemdad.com |
| Density | 1.015 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.412 (lit.) sigmaaldrich.comchemdad.com |
| Purity | ≥98 atom % D sigmaaldrich.com |
This table contains data sourced from multiple references. sigmaaldrich.comnih.govchemdad.com
Applications in Research
The unique properties of this compound have led to its use in a range of research applications.
Metabolic Studies
In a study investigating the production of 2-pentanone from hexanoic acid by the fungus Penicillium roqueforti, researchers used this compound to trace the metabolic pathway. researchgate.net The results showed that the deuterated hexanoic acid was converted into deuterated 2-pentanone, providing insights into the biochemical reactions involved. researchgate.net Another study used deuterium-labeled fatty acids to investigate their metabolism and health effects in humans. researchgate.net
Internal Standard in Mass Spectrometry
This compound is widely used as an internal standard for the quantification of hexanoic acid and other free fatty acids in various biological and environmental samples. caymanchem.comlabchem.com.my For instance, it has been used to quantify free fatty acids in milk, where its use improved the accuracy and precision of the measurement. au.dk Similarly, it has been employed in the analysis of volatile organic compounds in olive oil. researchgate.net The use of deuterated internal standards is crucial for correcting for matrix effects and variations in instrument response, leading to more reliable quantitative data. clearsynth.comtireindustryproject.org
Environmental Analysis
Deuterated standards are valuable tools in environmental analysis for monitoring pollutants. clearsynth.com For example, deuterated compounds have been used as internal standards for the quantification of steranes in petroleum analysis, which is important for identifying the source of oil spills. scielo.br
Chemical Synthesis
This compound can serve as a starting material in chemical synthesis. chemicalbook.com It has been used as a reagent in the synthesis of per-deuterated alkyl amines, which are then used to prepare deuterated organic pyromellitamide gelators. chemicalbook.comtheclinivex.com Perdeuterated saturated fatty acids are useful precursors for a range of other complex molecules, including lipids and surfactants. europa.eu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-GILSBCIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583729 | |
| Record name | (~2~H_11_)Hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95348-44-0 | |
| Record name | (~2~H_11_)Hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 95348-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Enrichment of Hexanoic D11 Acid
Strategies for Deuterium (B1214612) Incorporation into Hexanoic Acid Analogues
The synthesis of deuterated fatty acids like hexanoic-d11 acid can be achieved through several strategies, primarily involving chemical synthesis or biological incorporation.
One common chemical method involves isotope exchange reactions. For instance, a precursor to hexanoic acid can be treated with a deuterium source, such as heavy water (D₂O), in the presence of a catalyst to facilitate the exchange of hydrogen atoms for deuterium. chembk.com Another approach is the use of deuterated starting materials in a multi-step synthesis. For example, the synthesis of per-deuterated alkyl amines, which can be precursors to deuterated organic compounds, utilizes reagents like this compound. theclinivex.comchemicalbook.com
Biological methods for producing deuterated fatty acids often leverage the metabolic pathways of microorganisms. nih.gov For example, supplementing the growth media of certain protozoa, like Tetrahymena, with deuterated precursors can lead to the biosynthesis of deuterated fatty acids. nih.gov Similarly, microbial communities can incorporate deuterium from labeled water into their fatty acids, a process that can be harnessed for producing these labeled compounds. copernicus.org While biological methods can be effective, achieving the high level of deuteration required for a compound like this compound, where all eleven non-acidic protons are replaced, often necessitates chemical synthesis.
The specific details of the commercial synthesis of this compound are often proprietary. However, based on general principles of organic synthesis, it likely involves the use of a fully deuterated starting material that is then converted to the carboxylic acid. The linear formula for this compound is CD₃(CD₂)₄COOH. cdnisotopes.com
Characterization of Isotopic Purity and Positional Deuterium Distribution
Once synthesized, it is crucial to characterize the resulting this compound to determine its isotopic purity and the distribution of deuterium atoms within the molecule. This ensures the reliability of the compound for its intended applications. The primary analytical techniques used for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the isotopic enrichment of a labeled compound. By analyzing the mass-to-charge ratio of the molecule and its fragments, one can determine the number of deuterium atoms incorporated. For this compound, a mass shift of M+11 compared to the unlabeled compound is expected. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for this purpose. jove.comlipidmaps.org The sample is first derivatized, for example, to a pentafluorobenzyl ester, to improve its chromatographic properties and ionization efficiency. lipidmaps.org The analysis of the mass spectrum allows for the quantification of the different isotopologues (molecules that differ only in their isotopic composition), providing a measure of the isotopic enrichment. researchgate.netisotope.com High-resolution mass spectrometry can even resolve mass differences between deuterium and carbon-13 isotopologues, further enhancing the accuracy of the analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the positional distribution of deuterium atoms. While ¹H NMR is not directly informative for a fully deuterated alkyl chain, ¹³C NMR and ²H NMR are highly valuable. In ¹³C NMR, the presence of neighboring deuterium atoms causes characteristic isotopic shifts in the carbon signals, allowing for the confirmation of deuterium incorporation at specific positions. nih.govresearchgate.netacs.org Quantitative ²H NMR spectroscopy can directly measure the deuterium content at each specific site in the molecule. researchgate.net This technique is particularly useful for determining if there is any residual protium (B1232500) (¹H) at any position and for confirming the uniform distribution of deuterium.
The combination of MS and NMR provides a comprehensive characterization of this compound, ensuring its high isotopic purity and the correct positional labeling required for its use in demanding scientific applications. Commercial suppliers of this compound typically provide a certificate of analysis that includes the isotopic purity, often stated as atom percent D. For example, isotopic purities of 98 atom % D are commonly available. cdnisotopes.com
Interactive Data Table: Analytical Techniques for Characterizing Deuterated Fatty Acids
| Analytical Technique | Information Provided | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Determines isotopic enrichment by measuring the mass-to-charge ratio of the molecule and its fragments. nih.govcapes.gov.br | Sample derivatization is often required. lipidmaps.org High-resolution instruments can distinguish between different isotopologues. researchgate.net |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirms the position of deuterium atoms through isotopic shifts in the carbon signals. nih.govresearchgate.net | Provides structural confirmation of deuteration. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Directly quantifies the deuterium content at each specific position in the molecule. researchgate.net | Offers precise information on positional isotopic purity. |
Advanced Analytical Applications of Hexanoic D11 Acid
Mass Spectrometry-Based Quantification: Methodological Advancements
Mass spectrometry (MS), coupled with chromatographic separation techniques, has become the gold standard for the precise quantification of small molecules like hexanoic acid from intricate mixtures. Hexanoic-d11 acid is central to the accuracy of these methods, primarily through its use in stable isotope dilution analysis. caymanchem.combiomol.com
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. epa.gov For short-chain fatty acids (SCFAs) like hexanoic acid, which can be volatile, GC-MS offers excellent separation and detection capabilities. shimadzu.comnih.gov In many protocols, derivatization is employed to improve the chromatographic behavior of the analytes, but some modern methods allow for derivatization-free analysis. nih.gov
In a typical workflow, a known quantity of this compound is added to the sample prior to extraction and analysis. The samples are then processed, and a small volume is injected into the GC-MS system. nih.gov The GC column separates the components of the mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer detects and quantifies the analytes. nih.gov Quantification is achieved using selected ion monitoring (SIM) mode, where the instrument is set to detect specific mass-to-charge ratio (m/z) ions corresponding to both the target analyte (hexanoic acid) and the deuterated internal standard (this compound). epa.govnih.gov The ratio of the response of the native analyte to the deuterated standard allows for precise quantification, correcting for any loss during sample preparation. nih.gov
One validated derivatization-free GC-MS method demonstrated excellent linearity (R² > 0.99) and reproducibility (RSD: 1–4.5%) for quantifying SCFAs in various biological tissues. nih.gov
Table 1: Example of GC-MS Parameters for Short-Chain Fatty Acid Analysis
| Parameter | Setting |
|---|---|
| Instrument | Gas Chromatograph Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD) nih.gov |
| Column | e.g., DB-FATWAX UI (30 m × 0.25 mm × 0.25 µm) nih.gov |
| Injector Temperature | 200 °C nih.gov |
| Carrier Gas | Helium nih.gov |
| Oven Program | Initial 55°C, ramped to 190°C nih.gov |
| Ion Source Temp. | 250 °C nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) nih.gov |
This table presents typical parameters and is based on findings from a derivatization-free method for SCFA quantification. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained popularity for SCFA analysis due to its high selectivity and applicability to a wide range of compounds. mdc-berlin.denih.gov Unlike GC-MS, LC-MS is better suited for less volatile molecules and can often be performed with simpler sample preparation. However, due to the poor retention of SCFAs on conventional reversed-phase columns and their low ionization efficiency, chemical derivatization is frequently required to achieve adequate sensitivity. mdc-berlin.deunimi.itnih.gov
A common derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group of SCFAs. This not only improves chromatographic retention but also significantly enhances ionization efficiency for detection by the mass spectrometer. mdc-berlin.delipidmaps.org The analysis is typically performed using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM), which provides superior specificity by monitoring a specific fragmentation of a precursor ion to a product ion. nih.gov For instance, an optimized UPLC-MS/MS method was developed to separate and quantify up to eight SCFAs, including hexanoic acid, using this compound as an internal standard. mdc-berlin.de
Table 2: Example of LC-MS/MS Parameters for Derivatized SCFA Analysis
| Parameter | Setting |
|---|---|
| Instrument | UPLC-Tandem Mass Spectrometer mdc-berlin.de |
| Derivatization Agent | 3-nitrophenylhydrazine (3-NPH) mdc-berlin.delipidmaps.org |
| Internal Standard | This compound mdc-berlin.denih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI-) lipidmaps.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govlipidmaps.org |
| Precursor > Product Ion (Hexanoic Acid) | e.g., m/z 250 > 137 unimi.it |
This table summarizes common parameters for LC-MS/MS analysis of SCFAs following chemical derivatization.
The most critical application of this compound is its use as an internal standard in Stable Isotope Dilution Analysis (SIDA). caymanchem.combiomol.com SIDA is considered the benchmark for accurate quantification in mass spectrometry because it effectively compensates for two major sources of error: sample loss during preparation and matrix effects during ionization. nih.govresearchgate.net
Because this compound is chemically almost identical to hexanoic acid, it behaves the same way during extraction, derivatization, and chromatography. However, due to the mass difference from its 11 deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the non-labeled analyte. caymanchem.comlgcstandards.com By adding a precise amount of this compound to the sample at the very beginning of the workflow, any subsequent loss of analyte will be mirrored by a proportional loss of the standard. Similarly, any enhancement or suppression of the ionization signal caused by other molecules in the sample (matrix effects) will affect both the analyte and the standard equally. nih.gov Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly accurate and precise calculation of the analyte's original concentration. researchgate.net
The robustness of SIDA using this compound makes it ideal for analyzing samples with complex compositions, such as biological fluids and environmental extracts.
Hexanoic acid is a microbially-produced SCFA that plays a role in host metabolism and has been investigated as a potential biomarker for various diseases. nih.govmdc-berlin.de Accurate quantification in biological matrices like plasma, feces, and tissues is essential for this research.
Plasma and Serum: Researchers have developed and optimized LC-MS/MS methods using this compound to quantify SCFAs in mouse and human plasma. mdc-berlin.denih.govunimi.it One study successfully resolved and quantified eight different SCFAs, overcoming issues of co-elution with other metabolites like ketone bodies. mdc-berlin.de
Fecal Samples: The gut microbiome produces large amounts of SCFAs. An LC-MS method was developed for the quantification of FFAs in fecal samples from hepatocellular carcinoma patients, which utilized this compound as one of the internal standards. nih.gov
Tissues: A GC-MS method was validated for the quantification of SCFAs in a range of mouse tissues, including liver, adipose tissue, and cecum content, using a suite of deuterated internal standards. nih.gov The study reported excellent recovery and reproducibility across these different matrices. nih.gov
Table 3: Research Findings on Hexanoic Acid Quantification in Biological Samples
| Study Focus | Matrix | Method | Key Finding | Citation |
|---|---|---|---|---|
| SCFA and Ketone Body Profiling | Mouse Plasma | UPLC-MS/MS | Optimized method successfully separated and quantified eight SCFAs, including hexanoic acid, using d11-hexanoic acid as an internal standard. | mdc-berlin.de |
| FFA Analysis in Cancer Patients | Human Feces | LC-MS | An isotope-free method with dual derivatization, using this compound as an internal standard, was developed to quantify FFAs. | nih.gov |
Organic acids, including hexanoic acid, are components of fine particulate matter (PM2.5) in the atmosphere. Identifying and quantifying these organic compounds helps in source apportionment studies, which aim to determine the contributions of various sources (e.g., vehicle exhaust, wood burning, industrial emissions) to air pollution.
The analytical approach for these samples involves extracting organic compounds from filters that have collected air particulates. mdpi.com To ensure accurate quantification, a mixture of deuterated internal standards is added to the sample before extraction. mdpi.com Standard operating procedures for the analysis of semi-volatile organic compounds by GC/MS explicitly list this compound as a recommended internal standard for the polar fraction of the analysis. epa.gov The use of deuterated standards is crucial for correcting for matrix interference and variability in extraction efficiency, allowing for the reliable quantification of organic tracers. tandfonline.com This data is then used in chemical mass balance models to understand pollution sources.
Quantitative Analysis in Complex Biological and Environmental Matrices
Determination of Free Fatty Acids and Volatile Organic Compounds in Food Matrices
The accurate quantification of free fatty acids (FFAs) and volatile organic compounds (VOCs) in food is essential for quality control, flavor profiling, and authenticity assessment. This compound is widely employed as an internal standard in isotope dilution assays, a powerful technique for precise measurement using gas chromatography-mass spectrometry (GC-MS). nih.gov The principle of this method relies on adding a known amount of the isotopically labeled standard to the sample. Since the deuterated standard is chemically identical to the native analyte, it experiences the same extraction and derivatization efficiencies, as well as the same behavior during chromatographic separation and ionization in the mass spectrometer. This co-elution allows for the correction of analytical variations and matrix effects, leading to highly accurate and reproducible quantification.
In the analysis of dairy products, for instance, a novel method for the quantification of individual FFAs in milk utilizes this compound as an internal standard. unifi.it The method involves an in-solution derivatization approach followed by GC-MS analysis, which has been shown to be specific, sensitive, precise, and accurate for determining FFAs in milk. unifi.it Similarly, in the olive oil industry, this compound is part of a multi-standard mix used for the quantification of VOCs by headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. semanticscholar.org This approach helps to overcome the difficulties in quantifying a wide range of VOCs with varying chemical properties and molecular weights. semanticscholar.org
The application of this compound extends to the analysis of other complex food matrices as well. In the context of wine analysis, it has been used as an internal standard for the quantification of volatile compounds by SPME-GC-MS. unifi.itsemanticscholar.org This is crucial for characterizing the aromatic profile of different wine varieties and understanding the impact of viticultural and winemaking practices on the final product. semanticscholar.org Research on interspecific hybrid grape cultivars has utilized this compound in a deuterated internal standard mixture to quantify key volatile compounds, providing insights into the unique sensory attributes of the wines. semanticscholar.org
The table below summarizes the application of this compound as an internal standard in the analysis of various food matrices.
| Food Matrix | Analytical Technique | Target Analytes | Purpose |
| Milk | GC-MS | Free Fatty Acids | Quantification for quality control |
| Olive Oil | HS-SPME-GC-MS | Volatile Organic Compounds | Flavor profiling and quality assessment |
| Wine | SPME-GC-MS | Volatile Organic Compounds | Aromatic characterization and authenticity |
| Dry-cured Ham | HS-SPME-GC-MS | Volatile Organic Compounds | Aromatic profiling |
| Fishmeal | HS-SPME-GC-MS | Volatile Organic Compounds | Freshness assessment during storage |
These examples highlight the versatility and importance of this compound in ensuring the accuracy and reliability of analytical methods for complex food systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure, dynamics, and interactions in solution and in the solid state. The use of isotopically labeled molecules, such as this compound, can significantly enhance the information obtained from NMR experiments.
Deuterium NMR (²H NMR) for Conformational Analysis and Molecular Dynamics
Deuterium (²H) NMR spectroscopy is a specialized technique that is particularly sensitive to the local environment and motion of deuterated sites within a molecule. researchgate.net The quadrupolar interaction of the deuterium nucleus provides a direct probe of molecular orientation and dynamics. While direct ²H NMR studies specifically on this compound for conformational analysis are not extensively documented in readily available literature, the principles can be understood from studies on closely related molecules. For example, the conformation and dynamics of α-ethyl hexanoic acid have been investigated using deuterium NMR in chiral liquid crystalline solutions. researchgate.netresearchgate.net Such studies demonstrate the power of ²H NMR to probe the conformational preferences and interconversion dynamics of flexible molecules. researchgate.net
In a hypothetical study of this compound using ²H NMR, the deuterium atoms along the acyl chain would act as reporters of local dynamics. The quadrupolar splittings observed in the ²H NMR spectrum would be sensitive to the degree of ordering and the rate of motion of each C-D bond. This allows for a detailed mapping of the flexibility gradient along the fatty acid chain. For instance, the terminal methyl group (CD₃) would be expected to exhibit greater motional freedom compared to the methylene (B1212753) groups (CD₂) closer to the carboxylic acid headgroup. By analyzing the temperature dependence of the ²H NMR lineshapes and relaxation times, it would be possible to determine the activation energies for different motional processes, such as trans-gauche isomerizations along the carbon chain. researchgate.net This information is crucial for understanding the conformational landscape and the energetic barriers between different conformational states of the molecule.
Investigations of Molecular Interactions using Deuterated Probes
Deuterated molecules like this compound can serve as valuable probes in NMR studies to investigate molecular interactions without perturbing the system significantly. The deuterium label allows for the selective observation of the labeled molecule's behavior when it interacts with other molecules, such as proteins or lipids in a membrane.
Solid-state ²H NMR spectroscopy, for instance, is a powerful method for studying the deformation of lipid bilayers and the interactions of molecules within them. nih.gov By incorporating a deuterated fatty acid like this compound into a lipid membrane, one can probe how the fatty acid chain is ordered and how its dynamics are affected by the surrounding lipid environment and by interactions with membrane-embedded proteins. nih.govmpg.de The deuterium NMR spectra provide information on the segmental order parameters of the acyl chain, which are sensitive to changes in the membrane's physical state, such as thickness and curvature. nih.gov This approach could be used to study how this compound partitions into different lipid domains or how its conformation is altered upon binding to a membrane protein.
Furthermore, in solution-state NMR, deuterated probes can be used to study binding events. When a small deuterated molecule like this compound binds to a larger macromolecule, such as a protein, its rotational correlation time increases significantly. This change in motion leads to a dramatic broadening of the ²H NMR signal, which can be used to detect and characterize the binding interaction. mdpi.com This technique, known as relaxation-based screening, is a powerful tool in drug discovery and for studying ligand-protein interactions. While specific examples using this compound in this context are not widely reported, the methodology is well-established for other deuterated ligands.
Applications in Metabolic Pathway Elucidation and Flux Analysis
Tracing Metabolic Pathways through Stable Isotope Labeling with Hexanoic-d11 Acid
Stable isotope labeling is a fundamental technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope. When this compound is introduced into a biological system, it participates in metabolic reactions just like its unlabeled counterpart. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled (deuterated) and unlabeled compounds based on their mass difference. This allows for the precise tracking of the metabolic fate of the hexanoic acid molecule.
A significant application of this compound is in deciphering the biosynthetic pathways of complex natural products, particularly in microorganisms. By feeding organisms with this compound and analyzing the resulting metabolites, researchers can determine if and how hexanoic acid is incorporated as a building block.
A notable example is the elucidation of the biosynthesis of nocuolin A, a cytotoxic metabolite produced by cyanobacteria. chemrxiv.org In a study involving the cyanobacterium Nodularia sp., researchers supplemented the culture with perdeuterated hexanoic acid (d11-hexanoic acid). chemrxiv.org Using high-resolution mass spectrometry, they detected versions of nocuolin A that were heavier by masses corresponding to the incorporation of one or two d11-hexanoic acid molecules. chemrxiv.org This provided direct evidence that the C13 alkyl chain of nocuolin A is assembled from two hexanoic acid units. chemrxiv.org Further investigation using this method also led to the discovery of novel compounds, the nocuolactylates, which are hybrids of lactylate and nocuolin A. researchgate.net
Similarly, feeding experiments with this compound have been employed to study the biosynthesis of desmamides, lipoglycopeptides from the endophytic cyanobacterium Desmonostoc muscorum. chemrxiv.org Another study investigated the formation of 2-pentanone from this compound in Penicillium roqueforti, the fungus used in blue cheese production. This research helps to understand the potential pathway for 2-pentanone production in humans, where it is found as a volatile organic compound. researchgate.netresearchgate.net The study demonstrated that the metabolism of this compound resulted in the formation of 9D-2-pentanone, providing insights into the specific biochemical reactions of the β-oxidation pathway. researchgate.net
Table 1: Research Findings on the Elucidation of Biosynthetic Pathways using this compound
| Natural Product/Metabolite | Organism | Key Finding | Reference |
| Nocuolin A | Nodularia sp. LEGE 06071 (Cyanobacterium) | The central C13 chain is assembled from two hexanoic acid units. | chemrxiv.org |
| Nocuolactylates | Nodularia sp. LEGE 06071 (Cyanobacterium) | Discovered through feeding studies with d11-hexanoic acid, revealing them as hybrids of lactylate and nocuolin A. | researchgate.net |
| 2-Pentanone | Penicillium roqueforti | Incubation with this compound produced 9D-2-pentanone, helping to clarify the steps of the β-oxidation pathway. | researchgate.net |
| Desmamides | Desmonostoc muscorum LEGE 12446 (Cyanobacterium) | Used in feeding experiments to probe the incorporation of a fatty acid unit into the lipoglycopeptide structure. | chemrxiv.org |
Hexanoic acid is a medium-chain fatty acid, but its metabolism is closely linked to that of short-chain fatty acids (SCFAs), which are crucial energy sources and signaling molecules. nih.gov this compound is used both as a tracer to follow metabolic pathways and as an internal standard for the accurate quantification of unlabeled hexanoic acid and other SCFAs in biological samples. caymanchem.comcaymanchem.comnih.govnih.gov
In a study on the bacterium Bacillus subtilis, this compound was added to the culture medium to investigate how the bacterium metabolizes fatty acids alongside amino acids like valine and methionine. biorxiv.org In clinical research, such as studies on the metabolic disorder propionic acidemia, this compound (referred to as [2,2,3,3,4,4,5,5,6,6,6-²H₁₁]hexanoate) is used as an internal standard in mass spectrometry-based methods to measure the levels of various short-chain fatty acids in cell culture media. nih.gov This precise quantification is essential for understanding the metabolic dysregulation that occurs in the disease. nih.gov Similarly, it has been used as an internal standard in pharmacokinetic studies to measure plasma concentrations of hexanoic acid following the ingestion of a novel ketone ester, bis-hexanoyl (R)-1,3-butanediol. nih.govfrontiersin.org
Elucidation of Biosynthetic Routes for Natural Products and Metabolites
Stable Isotope-Resolved Metabolomics (SIRM) and Metabolic Flux Analysis (MFA)
SIRM and MFA are advanced techniques that provide a quantitative snapshot of the activity of metabolic networks. nih.govcreative-proteomics.com SIRM involves tracing the incorporation of stable isotopes from a labeled substrate (like this compound) into a wide range of downstream metabolites. researchgate.netfrontiersin.org MFA uses this data, along with a computational model of the metabolic network, to calculate the rates (fluxes) of all the reactions within that network. medchemexpress.comnih.govd-nb.info
By tracking the deuterium (B1214612) atoms from this compound as they are incorporated into other molecules, SIRM can map out the flow of carbon through interconnected metabolic pathways. This provides a dynamic view of how cells utilize hexanoic acid and how different metabolic pathways are interconnected. While many SIRM studies utilize ¹³C-labeled tracers like [U-¹³C]glucose, the principles are directly applicable to deuterium-labeled fatty acids. frontiersin.org These techniques allow researchers to see how metabolic networks adapt to different conditions, such as disease states or drug treatments. nih.gov For instance, MFA was used to understand the mechanisms of cell death caused by high levels of saturated fatty acids in human liver cells, revealing that the toxicity was linked to a reduction in glutathione (B108866) synthesis and an increase in ceramide synthesis. nih.gov
This compound can be used to assess how cells choose between different metabolic fuels and how fluxes are distributed at key intersections, or bifurcations, in metabolic pathways. For example, fatty acids can be either stored as triglycerides or oxidized for energy in the mitochondria. By tracing this compound, researchers can quantify the flux of hexanoic acid towards each of these fates. A study investigating pyruvate (B1213749) dehydrogenase deficiency used a variety of labeled compounds, including this compound, to study brain glucose metabolism, highlighting how the brain adapts by using alternative fuel sources like propionate. nih.gov This type of analysis is crucial for understanding metabolic flexibility and how it is compromised in metabolic diseases.
Characterization of Carbon Flow and Network Dynamics in Biological Systems
Role in Microbiome Research and Microbial Fatty Acid Metabolism
The gut microbiome plays a critical role in human health, partly by fermenting dietary fibers into short-chain fatty acids. nih.govmdpi.com Hexanoic acid is also a product of microbial metabolism. researchgate.net Understanding the production and consumption of these fatty acids by gut bacteria is a key area of research.
This compound is a valuable tool in this field. It can be used as a tracer to study the metabolic interactions within microbial communities and between the microbiome and the host. For example, an untargeted SIRM approach has been developed to provide a holistic view of gut microbial metabolism. metabolomicsworkbench.org In studies analyzing the impact of diet on the gut microbiome, this compound has been used as an internal standard to accurately measure short-chain fatty acids in plasma, providing a link between gut microbial activity and host metabolism. researchgate.net Research has also shown that microorganisms can be engineered to produce hexanoic acid from various substrates, and this compound can be used to trace the efficiency and pathways of this bio-production. nih.gov
Research in Environmental Science and Food Science Contexts
Source Apportionment and Characterization of Organic Compounds in Atmospheric Particulates
In environmental science, particularly in the study of atmospheric aerosols, Hexanoic-d11 acid is instrumental in the characterization and source apportionment of organic compounds found in particulate matter (PM). These fine particles, especially PM2.5 (particles with a diameter of 2.5 micrometers or less), are a complex mixture of substances, and identifying their sources is crucial for air quality management and understanding their impact on climate and health.
Researchers utilize this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods to quantify a range of polar organic compounds. tandfonline.com In these studies, aerosol samples are collected on filters, and before extraction, a known amount of this compound and other deuterated standards are added. This process is essential for accurate quantification, as it accounts for any loss of the target analytes during the complex extraction and derivatization procedures. tandfonline.com
The analytical process often involves derivatization, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert polar compounds such as organic acids into more volatile derivatives suitable for GC-MS analysis. tandfonline.com This allows for the identification and quantification of a wide array of organic compounds, including n-alkanoic acids, polycyclic aromatic hydrocarbons (PAHs), hopanes, steranes, and wood smoke markers like levoglucosan (B13493). copernicus.org
By accurately quantifying these molecular markers, scientists can trace the particulate matter back to its sources. For example, levoglucosan is a known tracer for biomass burning, while hopanes are associated with emissions from gasoline and diesel vehicles. copernicus.org The precise concentration of various organic acids, including hexanoic acid, can also provide insights into the contributions of different emission sources, such as meat cooking operations. nih.gov
A study on PM2.5 emission sources in California illustrates the use of this compound in characterizing various combustion sources. The research aimed to develop a comprehensive database of chemical profiles for major sources of organic and elemental carbon to be used in receptor-oriented source apportionment models.
Table 1: Application of this compound in the Analysis of Atmospheric Particulate Matter from Various Emission Sources
| Emission Source Category | Target Organic Compounds Quantified | Analytical Method | Role of this compound |
|---|---|---|---|
| Residential and Agricultural Wood Combustion | Levoglucosan, Methoxylated Phenols, Organic Acids | GC/MS with BSTFA derivatization | Internal standard for quantification of polar organics. |
| Meat Cooking (Charbroiling, Grilling) | Cholesterol, Organic Acids (including Hexanoic Acid), PAHs | GC/MS with BSTFA derivatization | Internal standard to ensure accurate measurement of semi-volatile organic compounds. |
| Vehicle Emissions (Gasoline and Diesel) | Hopanes, Steranes, PAHs, Alkanes | GC/MS | Part of a suite of deuterated internal standards for comprehensive organic compound analysis. tandfonline.com |
Analysis of Volatile Organic Compounds (VOCs) and Aroma Profiles in Food Science
In the field of food science, this compound is employed as an internal standard for the analysis of volatile organic compounds (VOCs) and the characterization of aroma profiles in a variety of food products. The aroma of food is a complex interplay of numerous VOCs, and their accurate quantification is essential for quality control, product development, and understanding sensory perception. Hexanoic acid itself is a significant short-chain fatty acid that contributes to the flavor and aroma of many foods, including dairy products, fruits, and fermented beverages. copernicus.orgau.dkmdpi.com
The use of a deuterated internal standard like this compound is a key component of the stable isotope dilution analysis (SIDA) technique. This method is highly valued for its accuracy in quantifying trace-level compounds in complex food matrices. plos.org Analytical techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are commonly used to extract and analyze VOCs from food samples. istitutonutrizionalecarapelli.it In a study on the volatile profile of virgin olive oils, this compound was initially part of a pool of internal standards for the quantification of 73 different VOCs, though it was later removed to simplify the method as it was only used for a few analytes in that specific study. istitutonutrizionalecarapelli.it
In the analysis of dairy products, an accurate method for quantifying free fatty acids (FFAs) in milk was developed using in-solution derivatization with ethyl chloroformate followed by GC-MS analysis. au.dk In this method, this compound was used as the internal standard to ensure the precise measurement of various FFAs, including butyric acid and caprylic acid. au.dk This is particularly important as the concentration of specific FFAs can be indicative of product quality and potential off-flavors like rancidity. au.dk
Research on the aroma of pawpaw fruit also utilized this compound in a stable isotope dilution analysis to quantify key aroma-active compounds. This allowed for the accurate measurement of several carboxylic acids that contribute to the fruit's unique flavor profile.
Table 2: Use of this compound in the Quantification of Volatile Compounds in Food Products
| Food Product | Target Analytes | Analytical Technique | Significance of Analysis |
|---|---|---|---|
| Milk | Free Fatty Acids (e.g., Butyric acid, Caprylic acid) | In-solution derivatization with GC-MS | Accurate quantification to assess milk quality and detect rancidity. au.dkau.dk |
| Virgin Olive Oil | Volatile Organic Compounds (e.g., Aldehydes, Alcohols, Esters) | HS-SPME-GC-MS | Characterization of aroma profile for quality classification and detection of defects. istitutonutrizionalecarapelli.itnih.gov |
| Pawpaw Fruit | Carboxylic Acids (Butyric acid, Hexanoic acid, Octanoic acid, Decanoic acid) | Stable Isotope Dilution Analysis (SIDA) with GC-MS | Identification and quantification of key odor-active compounds contributing to the fruit's aroma. |
| Fermented Beverages (e.g., Beer) | Fermentation-derived volatiles (e.g., Ethyl hexanoate, Isoamyl acetate) | SPME-GC-MS with Selected Ion Monitoring (SIM) | Ensuring flavor consistency and troubleshooting off-flavors by quantifying key aroma compounds. asbcnet.org |
Future Perspectives and Emerging Research Avenues for Hexanoic D11 Acid
Development of Novel Analytical Methodologies and Instrumentation
The primary role of Hexanoic-d11 acid is as an internal standard to ensure accuracy and reproducibility in quantitative analysis. caymanchem.com The development of more sensitive and high-throughput analytical platforms is intrinsically linked to the application of such stable isotope-labeled standards.
Advanced mass spectrometry (MS) techniques are at the forefront of this development. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often in tandem (MS/MS), are the principal methods for the analysis of fatty acids. caymanchem.com In these methods, this compound is spiked into a sample at a known concentration at an early stage of sample preparation. acs.org It experiences the same processing and potential loss as the non-labeled hexanoic acid, allowing for accurate correction and quantification of the endogenous analyte.
Recent advancements focus on enhancing sensitivity, reducing sample volume, and increasing the number of analytes measured in a single run. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements, improving the specificity of detection. researchgate.netescholarship.org The use of dynamic Multiple Reaction Monitoring (dMRM) in triple quadrupole (QqQ) mass spectrometers has enabled the quantification of hundreds of metabolites with high sensitivity and a wide dynamic range in a single analysis. nih.govthermofisher.com
Sample preparation techniques are also evolving. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS allows for the analysis of volatile compounds from a sample's headspace, a method used in analyzing aroma compounds where this compound serves as an internal standard. semanticscholar.org For analyses in complex matrices like plasma or fecal matter, derivatization steps are often employed to improve the chromatographic behavior and ionization efficiency of fatty acids. science.gov
The table below summarizes various analytical methodologies that utilize this compound.
| Analytical Platform | Sample Matrix | Sample Preparation/Derivatization | Key Application | Reference(s) |
| GC-MS | Fecal Matter | Direct derivatization with ethyl chloroformate | Metabolomics, quantification of free fatty acids | science.gov |
| GC-MS | Mandarin Juice/Powder | Headspace Solid-Phase Micro-Extraction (HS-SPME) | Analysis of volatile aroma compounds | semanticscholar.org |
| GC-MS | Culture Medium | Acidic methanol (B129727) hydrolysis, hexane (B92381) extraction | Fatty acid metabolism studies in bacteria | biorxiv.org |
| GC-MS | Human Plasma | Spiking with internal standard mix, extraction | Metabolite profiling in large cohort studies | |
| LC-MS/MS | Human Plasma | Protein precipitation | Metabolomics, clinical research | researchgate.net |
| HESI-Orbitrap MS | Environmental Samples | Spiking with deuterated internal standards | Characterization of dissolved organic matter | escholarship.org |
| GC-MS | Fungal Culture | Headspace analysis (SPME) | Investigation of metabolic pathways | researchgate.netresearchgate.net |
Expanding Applications in Systems Biology and Multi-Omics Research Paradigms
Systems biology aims to understand the complex interactions within biological systems. This requires a holistic view, often achieved by integrating data from various "omics" fields, such as genomics, proteomics, and metabolomics. thermofisher.com Metabolomics, the large-scale study of small molecules, provides a functional readout of the physiological state of a cell or organism. ous-research.no In this context, the role of stable isotope-labeled standards like this compound is foundational.
The accurate quantification enabled by this compound is a prerequisite for reliable metabolomics and lipidomics data, which are key components of multi-omics research. acs.orgisotope.comisotope.com By providing precise measurements of fatty acids and other metabolites, these standards help create robust datasets that can be integrated to model cellular processes. For instance, in large-scale clinical studies, this compound has been used as an internal standard to identify maternal plasma metabolites associated with neonatal outcomes, providing insights into the metabolic variations influenced by factors like ethnicity and diet.
A significant application within systems biology is Metabolic Flux Analysis (MFA), which tracks the flow of atoms from isotopic tracers through metabolic pathways. frontiersin.org While this compound is typically used for quantification rather than as a metabolic tracer itself, its presence ensures the accuracy of the measurements of other labeled and unlabeled metabolites, which is critical for flux calculations. wikipedia.org Research has also utilized deuterated hexanoic acid to probe specific biochemical pathways, such as the β-oxidation of hexanoic acid to produce 2-pentanone in microorganisms, a pathway hypothesized to be relevant to human metabolism. researchgate.netresearchgate.net
The expansion of non-targeted stable isotope labeling analyses is a promising frontier. frontiersin.org These approaches aim to globally detect and quantify isotopic enrichment without pre-selecting metabolites, potentially revealing novel metabolic pathways or unexpected changes in metabolic flux. frontiersin.org The success of these data-driven, hypothesis-generating experiments relies heavily on the analytical rigor provided by internal standards like this compound to normalize and quantify features across the metabolome. As multi-omics studies become more common in biomedical research for biomarker discovery and understanding disease mechanisms, the role of high-purity, reliable internal standards will become even more critical. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers confirm the deuteration efficiency and purity of Hexanoic-d11 acid in synthesis protocols?
- Methodological Answer : Deuteration efficiency is typically verified using nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution eliminates proton signals at specific positions. Mass spectrometry (MS) further quantifies isotopic enrichment by comparing the molecular ion peaks of deuterated and non-deuterated forms. For example, a mass shift of +11 Da confirms full deuteration . Purity can be assessed via gas chromatography (GC) coupled with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) to rule out residual solvents or byproducts.
Q. What experimental designs are recommended for using this compound as an internal standard in plant-pathogen interaction studies?
- Methodological Answer : In plant studies, this compound can serve as a stable isotope-labeled tracer to track metabolic pathways. Researchers should:
- Calibrate dose-response curves to determine the minimal effective concentration that induces resistance without phytotoxicity .
- Employ split-root systems to isolate systemic effects from localized responses.
- Pair with LC-MS/MS for precise quantification of endogenous hexanoic acid and its deuterated analog in plant tissues .
Q. What analytical techniques are optimal for distinguishing this compound from its non-deuterated counterpart in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is preferred due to its high specificity. Deuterated compounds exhibit distinct fragmentation patterns and retention time shifts compared to non-deuterated analogs. For spectral validation, reference libraries such as HMDB or PubChem provide benchmark data .
Advanced Research Questions
Q. How can researchers address isotopic dilution effects when using this compound in metabolic flux analysis?
- Methodological Answer : Isotopic dilution occurs when endogenous unlabeled metabolites dilute the tracer pool. To mitigate this:
- Pre-treat organisms with carbon-depleted media to reduce background interference.
- Use kinetic modeling (e.g., isotopomer spectral analysis) to correct for dilution effects .
- Validate with time-course sampling to track dynamic incorporation rates .
Q. What statistical approaches are suitable for resolving contradictions in this compound bioactivity data across studies?
- Methodological Answer : Contradictions may arise from variability in experimental conditions (e.g., pH, temperature) or biological models. Strategies include:
- Meta-analysis with subgroup stratification to identify confounding variables .
- Multivariate regression to isolate the impact of deuterium on bioactivity .
- Cross-laboratory reproducibility studies using standardized protocols .
Q. How should researchers optimize solvent systems for this compound in lipidomic studies to avoid interference with endogenous fatty acids?
- Methodological Answer : this compound’s hydrophobicity requires solvent optimization:
- Use chloroform-methanol mixtures (2:1 v/v) for lipid extraction to maximize recovery .
- Avoid aqueous buffers with high salt concentrations , which may precipitate deuterated analogs.
- Validate with blank matrices to confirm no co-elution with endogenous lipids .
Data Reporting and Validation
Q. What criteria should be applied to ensure reproducibility in studies using this compound?
- Methodological Answer :
- Document deuteration efficiency (≥98% for quantitative studies) and batch-specific certificates of analysis .
- Report storage conditions (e.g., -20°C under nitrogen to prevent degradation) .
- Share raw spectral data (NMR, MS) in supplemental materials for peer validation .
Q. How can researchers validate the absence of isotopic cross-talk in multiplexed assays involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
